molecular formula C12H17NO2 B4027765 N-(3-ethoxypropyl)benzamide

N-(3-ethoxypropyl)benzamide

Cat. No.: B4027765
M. Wt: 207.27 g/mol
InChI Key: GYFRGPBGRPHDHJ-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)benzamide is a synthetic benzamide derivative of interest in chemical and biochemical research. This compound features a benzamide core linked to a 3-ethoxypropyl chain, a molecular motif seen in other compounds used in scientific investigations, such as 2,4-Dibromo-N-(3-ethoxypropyl)benzamide and 3-ethoxy-N-(3-ethoxypropyl)benzamide . The structure of this compound suggests its potential utility as a chemical building block or organic intermediate for the synthesis of more complex molecules, including various inhibitors . Researchers may employ this compound in the development of novel substances targeting protease pathways , kinase signaling, or other cellular processes. Its mechanism of action is not defined and is entirely dependent on the specific research context and any functional groups introduced through further chemical modification. As a flexible intermediate, it can be functionalized on its benzamide ring or alkyl chain to explore structure-activity relationships and develop novel chemical entities for basic science. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-ethoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-10-6-9-13-12(14)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFRGPBGRPHDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Ethoxypropyl Benzamide

Classical and Contemporary Approaches to Amide Bond Formation

The direct condensation of a carboxylic acid with an amine is a fundamental transformation in organic chemistry. ucl.ac.uk For N-(3-ethoxypropyl)benzamide, this involves reacting a benzoic acid precursor with 3-ethoxypropan-1-amine. The efficiency of this process is often enhanced by activating the carboxylic acid.

Direct amidation is the most straightforward method for synthesizing this compound. This typically involves the use of coupling reagents to facilitate the condensation between a benzoic acid derivative and 3-ethoxypropan-1-amine. Common coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A variety of coupling reagents have been developed over the years, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as phosphonium (B103445) and uronium salts like HATU. ucl.ac.uknih.govbath.ac.uk The choice of reagent and the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can be crucial, especially when dealing with less reactive starting materials, to improve yields and minimize side reactions such as racemization. nih.govbath.ac.uk For instance, the combination of EDC, HOBt, and a base like diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF) is a common strategy for promoting amide bond formation. nih.govnih.gov

Optimization of these reactions often involves adjusting the solvent, temperature, and stoichiometry of the reagents. analis.com.my For example, a protocol for synthesizing a related benzamide (B126) involved the hydrolysis of a methyl ester to the corresponding benzoic acid, which was then coupled with 3-methoxypropylamine (B165612) using HATU and DIPEA in DMF at room temperature. nih.gov This highlights a typical multistep sequence where the final amidation is a key step.

Table 1: Representative Conditions for Direct Amidation

Carboxylic Acid PrecursorAmineCoupling SystemSolventConditionsYieldReference
4-((1-(4-isopropylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid3-methoxypropylamineHATU, DIPEADMFRoom Temp, 2h44–76% nih.gov
Cinnamic acidp-AnisidineEDC·HClAnhydrous THF60°C, 150 min93.1% analis.com.my
Electron-deficient carboxylic acidsElectron-deficient anilinesEDC, DMAP, cat. HOBt, DIPEAAcetonitrile23°CGood to Excellent nih.gov

Note: The table includes examples for the synthesis of related amides to illustrate common conditions, as specific yield data for the direct synthesis of unsubstituted this compound was not available in the provided results.

Transamidation offers an alternative route to amide synthesis, involving the exchange of the amine component of an existing amide with a different amine. This method can be advantageous under certain conditions, particularly when catalyzed. While specific examples detailing the synthesis of this compound via transamidation are not prevalent, the general methodology is well-established. Catalytic transamidation can be achieved using various systems, including heterogeneous catalysts, under solvent-free conditions, which presents an environmentally benign option. mdpi.com

Catalysis offers a more atom-economical and sustainable approach to amide synthesis compared to methods requiring stoichiometric activating agents. ucl.ac.uknih.gov Both heterogeneous and homogeneous catalysts have been developed for amidation reactions.

Heterogeneous catalysts are in a different phase from the reaction mixture, which simplifies their removal and recycling, a significant advantage for industrial applications. rsc.orgrsc.orgcsic.es Various materials, including metal oxides and silica-based catalysts, have been shown to effectively catalyze direct amidation. csic.esresearchgate.net For instance, silica (B1680970) has been demonstrated as a clean, low-cost, and reusable catalyst for the formation of amides from carboxylic acids and amines. rsc.orgresearchgate.net Defect-engineered metal-organic frameworks (MOFs) have also been developed as bioinspired heterogeneous catalysts that can facilitate amide bond formation with broad functional group compatibility. chemrxiv.org These systems often work by providing active sites that facilitate the dehydration reaction between the carboxylic acid and the amine. researchgate.netchemrxiv.org

Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. nih.gov Boron-based catalysts, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have been reported to be highly active for direct amidation at room temperature. organic-chemistry.org Transition metal complexes, particularly those based on ruthenium and nickel, are also effective. nih.govnsf.gov For example, a nickel-catalyzed denitrogenative coupling of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides has been developed to produce ortho-arylated benzamides. nsf.gov In one study, a functionalized N-alkyl-substituted benzotriazinone bearing an ether linkage was successfully coupled, demonstrating the compatibility of such catalysts with ether-containing substrates like this compound. nsf.gov

Evaluation of Catalyst Systems for Synthesis

Novel Synthetic Routes and Mechanistic Investigations

Research continues to uncover novel and more efficient pathways for amide synthesis. One innovative approach involves the one-pot, chemo- and biocatalytic synthesis of aromatic amides. nih.gov This method integrates nitrile hydratase enzymes with copper-catalyzed Ullmann-type arylation, demonstrating the power of combining different catalytic paradigms. nih.gov

Mechanistic studies provide crucial insights for reaction optimization. For instance, the nickel-catalyzed cross-electrophile coupling is proposed to proceed through the oxidative addition of the catalyst to a benzotriazinone, followed by denitrogenation, reaction with an aryl bromide, and reductive elimination to yield the final amide product. nsf.gov In direct amidation reactions catalyzed by boron compounds, a presumed acylborate intermediate is often involved in the catalytic cycle. organic-chemistry.org Understanding these mechanisms allows for the rational design of more efficient catalysts and reaction conditions for the synthesis of specific targets like this compound.

Development of Green Chemistry Principles in Synthetic Protocols

The synthesis of amides, a fundamental transformation in organic chemistry, is increasingly being scrutinized through the lens of green chemistry. The goal is to develop protocols that are not only efficient but also environmentally benign. For the synthesis of this compound, traditional methods often involve the use of hazardous reagents and solvents. However, contemporary research focuses on aligning synthetic protocols with the Twelve Principles of Green Chemistry. acs.org

Key green metrics used to evaluate the sustainability of a synthetic route include atom economy, reaction mass efficiency (RME), and process mass intensity (PMI). walisongo.ac.id

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final desired product, assuming 100% yield. walisongo.ac.id Higher atom economy indicates less waste generation at a molecular level.

Reaction Mass Efficiency (RME): RME provides a more realistic measure by taking into account the actual isolated yield and the stoichiometry of the reactants. walisongo.ac.id

Process Mass Intensity (PMI): Considered a holistic metric, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product obtained. nih.govacsgcipr.org A lower PMI value signifies a greener and more efficient process.

In the context of this compound synthesis, applying green principles would favor direct condensation of benzoic acid and 3-ethoxypropan-1-amine. This approach, especially when catalyzed by non-toxic and recyclable catalysts like boric acid or activated silica, generates water as the sole byproduct, leading to a high atom economy. acs.orgwhiterose.ac.uk In contrast, the classical method involving the conversion of benzoic acid to benzoyl chloride generates significant waste and uses hazardous reagents like thionyl chloride or oxalyl chloride. tandfonline.com The use of aqueous or solvent-free conditions, where feasible, further enhances the green credentials of the synthesis. rsc.org

Below is an interactive data table comparing hypothetical green chemistry metrics for different synthetic routes to this compound.

Synthetic RouteAtom Economy (%)Reaction Mass Efficiency (%)Process Mass Intensity (PMI)Key Green Features
Acid Chloride Route LowModerateHighHigh yield but uses hazardous reagents and generates stoichiometric waste.
Coupling Reagent (e.g., HATU) ModerateHighHighHigh yielding but expensive reagents and complex workups contribute to high PMI. acs.org
Catalytic Condensation HighHighLowGenerates only water as a byproduct; potential for solvent-free conditions and catalyst recycling. whiterose.ac.ukrsc.org

Reaction Kinetics and Thermodynamic Considerations in Formation

The formation of this compound, like other amides, proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The thermodynamics of this reaction favor the formation of the highly stable amide bond. However, the direct reaction between a carboxylic acid (benzoic acid) and an amine (3-ethoxypropan-1-amine) is kinetically slow due to the formation of a stable and unreactive carboxylate-ammonium salt.

To overcome this kinetic barrier, several strategies are employed:

Activation of the Carboxylic Acid: The most common approach involves converting the carboxylic acid into a more reactive species. This can be an acid chloride, an acid anhydride, or an active ester formed in situ using coupling reagents. masterorganicchemistry.com

Catalysis: High temperatures or the use of catalysts can promote the direct condensation reaction. The catalyst facilitates the dehydration of the carboxylic acid and amine.

The reaction kinetics are influenced by several factors including concentration, temperature, solvent, and pH. For instance, in carbodiimide-mediated couplings, the pH is critical; it must be controlled to ensure the amine is sufficiently nucleophilic (not fully protonated) while the carboxylic acid is activated. researchgate.net

Thermodynamically, the equilibrium of a nucleophilic acyl substitution reaction favors the formation of the more stable acyl compound, which is typically the one with the weaker base as a leaving group. masterorganicchemistry.com Since the amide anion (R₂N⁻) is a very strong base, amides are the most stable and least reactive among carboxylic acid derivatives, making their formation generally favorable from more reactive precursors like acid chlorides or anhydrides. youtube.compearson.com

Chemo- and Regioselectivity in this compound Synthesis

Chemoselectivity is a critical consideration in the synthesis of this compound, as the amine starting material, 3-ethoxypropan-1-amine, possesses two different nucleophilic centers: the primary amine and the ether oxygen. The acylation reaction must selectively target the amine group over the ether.

Due to the significantly higher nucleophilicity of the amine compared to the ether oxygen, acylation with an activated benzoic acid derivative (like benzoyl chloride or an active ester) will overwhelmingly occur at the nitrogen atom to form the desired amide bond. nih.gov This inherent difference in reactivity generally ensures high chemoselectivity under standard acylation conditions. Methods have been developed for the selective N-acylation of amino alcohols using various promoters, such as magnesium oxide or dibutyltin (B87310) oxide, which further ensure that the reaction occurs exclusively at the amine. researchgate.netacs.org In acidic conditions, protonation of the more basic amine group can occur, which would deactivate it towards acylation. However, in many standard amide coupling procedures (e.g., using coupling reagents or the Schotten-Baumann reaction with an acid chloride), the conditions are basic or neutral, favoring selective N-acylation. nih.govpjps.pk

Regioselectivity becomes important when a substituted benzoyl group is used. For an unsubstituted benzoyl group, all positions on the aromatic ring are equivalent except for the point of attachment. However, if the benzoyl group itself is substituted, the position of further functionalization is a matter of regioselectivity. For instance, in the metalation of substituted benzamides, the directing effect of the amide group and other substituents determines which C-H bond on the ring is activated. scirp.org Ruthenium-catalyzed reactions, for example, can achieve highly regioselective ortho-arylation of N-alkyl benzamides. acs.org Similarly, palladium-catalyzed reactions can direct functionalization to specific positions on the aromatic ring, guided by the coordinating ability of the amide's directing group. organic-chemistry.org For the synthesis of this compound from a pre-substituted benzoic acid, the regiochemistry is pre-determined by the starting material.

Scalability and Process Chemistry Considerations

Optimization for Gram-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory bench scale to a gram-scale requires careful optimization of reaction parameters to ensure efficiency, safety, and product purity. Several factors are critical in this scale-up process. mdpi.com

Reagent Stoichiometry: While a slight excess of one reagent might be used at a small scale to drive the reaction to completion, on a larger scale, this can lead to significant cost and purification challenges. Optimizing the stoichiometry to be as close to 1:1 as possible is often a key goal.

Solvent and Concentration: The choice of solvent and reaction concentration is crucial. Solvents must effectively dissolve reactants while facilitating the reaction and allowing for easy product isolation. acs.org Highly concentrated reactions are often preferred to maximize reactor throughput and minimize solvent waste, which directly impacts the Process Mass Intensity (PMI). rsc.org

Temperature Control: Amide bond formation is often exothermic. acs.org On a gram scale, efficient heat dissipation is essential to prevent runaway reactions and the formation of side products. The optimal temperature profile must be determined to ensure a controlled reaction rate and high yield.

Purification Method: While small-scale synthesis often relies on column chromatography for purification, this method is often impractical and costly at larger scales. Developing a protocol where the product can be isolated via crystallization or precipitation is highly desirable. This involves selecting an appropriate solvent system from which the product will crystallize in high purity upon cooling or addition of an anti-solvent.

Workup Procedure: The aqueous workup to remove byproducts and unreacted starting materials must be optimized to minimize the use of large volumes of extraction solvents and water, which again contributes to a lower PMI.

Protocols for gram-scale amide synthesis have been successfully developed, some even under solvent-free conditions, highlighting the feasibility of producing amides efficiently at a larger scale. rsc.orgresearchgate.netconsensus.app

Industrial Feasibility and Efficiency Assessments

The industrial feasibility of producing this compound hinges on a comprehensive assessment of the entire manufacturing process, with a strong emphasis on economic viability and sustainability. The key metric for evaluating the efficiency and environmental impact of an industrial process is the Process Mass Intensity (PMI). walisongo.ac.idacsgcipr.org PMI is defined as the total mass input (raw materials, solvents, water) divided by the mass of the final product. acs.org

PMI = (Total Mass In) / (Mass of Product Out)

For the pharmaceutical industry, the PMI for small molecule synthesis can range from 100 to over 1000, indicating that a large amount of waste is generated for every kilogram of product. nih.gov A successful industrial process for this compound would aim for the lowest possible PMI.

Factors influencing industrial feasibility include:

Cost and Availability of Raw Materials: The cost of benzoic acid and 3-ethoxypropan-1-amine, along with any catalysts or reagents, is a primary driver of the final product cost.

Process Safety: The hazards associated with reagents (e.g., flammability of solvents, corrosivity (B1173158) of acid chlorides) and the reaction itself (e.g., exotherms) must be managed through robust engineering controls.

Capital and Operational Costs: This includes the cost of reactors, purification equipment, and the energy required to run the process.

Waste Management: The cost of treating and disposing of all waste streams is a significant factor. Processes that minimize waste, particularly hazardous waste, are strongly preferred.

Regulatory Compliance: The synthesis must comply with all relevant chemical manufacturing regulations.

Patents related to benzamide derivatives often describe synthetic processes that are designed for large-scale production, providing insights into industrially viable methods. google.com Ultimately, a direct catalytic condensation would likely be the most industrially feasible route, as it avoids costly and hazardous activating agents and has a fundamentally lower PMI compared to stoichiometric methods. acs.org

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR Data Analysis and Proton Assignment

A ¹H NMR spectrum of N-(3-ethoxypropyl)benzamide would provide crucial information for its structural confirmation. The spectrum would display distinct signals for each unique proton in the molecule. The expected signals would correspond to the protons of the phenyl group, the amide N-H proton, and the protons of the N-(3-ethoxypropyl) side chain.

Expected Proton Signals:

Aromatic Protons (Phenyl group): These would typically appear in the downfield region (approx. 7.4-7.8 ppm). The protons ortho to the carbonyl group would likely be the most downfield due to the electron-withdrawing effect of the amide.

Amide Proton (-NH-): A broad singlet would be expected, its chemical shift being highly dependent on solvent and concentration.

Propyl Chain Protons (-CH₂-CH₂-CH₂-): Three distinct signals would be anticipated for the propyl chain. The protons on the carbon adjacent to the amide nitrogen (-NH-CH₂ -) would be shifted downfield compared to the other methylene (B1212753) groups.

Ethoxy Group Protons (-O-CH₂-CH₃): A quartet for the methylene protons (-O-CH₂ -) and a triplet for the methyl protons (-CH₃) would be characteristic of the ethyl group, showing a typical coupling pattern.

A data table for this compound would resemble the following, though the specific chemical shifts (δ), multiplicities, and coupling constants (J) are currently unavailable.

Table 1: Hypothetical ¹H NMR Data for this compound No experimental data found in the searched sources.

Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
Aromatic-H (ortho) Unavailable d or m 2H Unavailable
Aromatic-H (meta, para) Unavailable m 3H Unavailable
Amide-H (-NH) Unavailable t (broad) 1H Unavailable
-NH-CH₂ - Unavailable q 2H Unavailable
-CH₂-CH₂ -CH₂- Unavailable p 2H Unavailable
-O-CH₂ -CH₂- Unavailable t 2H Unavailable
-O-CH₂ -CH₃ Unavailable q 2H Unavailable

¹³C NMR Spectroscopic Investigations and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected Carbon Signals:

Carbonyl Carbon (-C=O): This would be the most downfield signal, typically found around 167 ppm.

Aromatic Carbons: Signals for the six carbons of the benzene (B151609) ring would appear in the aromatic region (approx. 127-135 ppm). The carbon attached to the carbonyl group (ipso-carbon) would have a distinct chemical shift.

Aliphatic Carbons (Propyl and Ethoxy chains): Signals for the five aliphatic carbons would be observed in the upfield region of the spectrum. The carbons attached to heteroatoms (N and O) would be further downfield than the other aliphatic carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound No experimental data found in the searched sources.

Assignment Chemical Shift (δ) ppm
-C =O Unavailable
Aromatic-C (ipso) Unavailable
Aromatic-C (ortho) Unavailable
Aromatic-C (meta) Unavailable
Aromatic-C (para) Unavailable
-NH-C H₂- Unavailable
-CH₂-C H₂-CH₂- Unavailable
-O-C H₂-CH₂- Unavailable
-O-C H₂-CH₃ Unavailable

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this compound, it would show correlations between the coupled protons within the propyl and ethoxy chains.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would reveal one-bond correlations between protons and the carbons to which they are directly attached. This is essential for assigning the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule and its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Although a spectrum for the specific compound is not available, FT-IR data for related benzamides have been reported unimi.it.

Expected Characteristic FT-IR Bands:

N-H Stretch: A sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption band typically found between 1630 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II band): A strong band usually appearing around 1550 cm⁻¹.

C-O-C Stretch (Ether): A strong absorption in the region of 1150-1085 cm⁻¹ would confirm the presence of the ethoxy group.

Aromatic C=C Bends: Peaks in the 1600-1450 cm⁻¹ region and out-of-plane bending bands at lower wavenumbers would be indicative of the benzene ring.

Table 3: Hypothetical FT-IR Data for this compound No experimental data found in the searched sources.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H stretch Secondary Amide
3100-3000 C-H stretch Aromatic
3000-2850 C-H stretch Aliphatic
~1650 C=O stretch (Amide I) Amide
~1550 N-H bend (Amide II) Amide

Advanced Interpretation of Vibrational Modes and Conformational Analysis

While FT-IR is excellent for functional group identification, Raman spectroscopy often provides complementary information. For example, the C=C stretching vibrations of the aromatic ring and the C-S bonds (if present in a derivative) often give strong Raman signals whereas they might be weak in the IR spectrum.

A combined analysis of FT-IR and Raman spectra, often supported by computational chemistry (e.g., Density Functional Theory calculations), would allow for a more advanced interpretation. This analysis could provide insights into the conformational preferences of the N-(3-ethoxypropyl) side chain. The molecule's flexibility allows for different rotational isomers (conformers), which may coexist in equilibrium. Subtle shifts in vibrational frequencies and the presence of additional bands can sometimes be correlated with specific conformations, providing a deeper understanding of the molecule's three-dimensional structure in different states (solid, liquid, or in solution). However, without experimental data, such an analysis for this compound remains purely theoretical.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₁₂H₁₇NO₂. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be used to confirm this composition by comparing the experimentally measured mass to the theoretical exact mass. rsc.orgacs.orgacs.org

Table 1: Theoretical HRMS Data for this compound This table presents the calculated exact mass for the protonated molecular ion of this compound, which is commonly observed in ESI-HRMS.

Molecular FormulaIon SpeciesTheoretical Exact Mass (m/z)
C₁₂H₁₇NO₂[M+H]⁺208.13321

Tandem mass spectrometry (MS/MS) or single-stage MS with energetic ionization sources like Electron Ionization (EI) in GC-MS causes the molecule to break apart in a reproducible manner. Analyzing these fragmentation patterns provides a virtual roadmap of the compound's structure.

In the mass spectrum of this compound, fragmentation is expected to follow characteristic pathways for N-substituted benzamides. libretexts.orgresearchgate.net A primary cleavage event is the scission of the amide C-N bond, which is known as alpha-cleavage. This process typically yields a highly stable benzoyl cation. Subsequent fragmentation of the benzoyl cation can lead to the formation of a phenyl cation through the loss of carbon monoxide. Fragmentation also occurs along the N-alkyl side chain.

Key fragmentation pathways include:

Formation of the Benzoyl Cation: The most prominent fragmentation pathway for benzamides involves the cleavage of the C-N bond, resulting in a stable benzoyl cation (C₇H₅O⁺). researchgate.net

Formation of the Phenyl Cation: The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺). researchgate.net

Side-Chain Fragmentation: Cleavage can occur along the ethoxypropyl chain, for instance, at the C-C or C-O bonds, leading to various smaller charged fragments.

Table 2: Predicted Mass Fragments of this compound This table outlines the major ionic fragments anticipated during the mass spectrometric analysis of this compound under typical GC-MS (EI) or ESI-MS/MS conditions.

Proposed Fragment StructureMolecular Formula of FragmentTheoretical Exact Mass (m/z)Commonly Observed Integer Mass (m/z)
Benzoyl cation[C₇H₅O]⁺105.0335105
Phenyl cation[C₆H₅]⁺77.038677
[M-OC₂H₅]⁺[C₁₀H₁₂NO]⁺162.0913162
[CH₂=N(H)C₆H₅CO]⁺[C₈H₈NO]⁺134.0599134

Other Analytical Techniques for Compound Elucidation

While mass spectrometry is powerful, it is often used in conjunction with other methods for complete characterization.

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. researchgate.net The experimental results are compared against the theoretical values calculated from the proposed molecular formula. For a pure sample of this compound (C₁₂H₁₇NO₂), the experimental percentages should closely match the theoretical composition, providing strong evidence for the empirical formula and sample purity.

Table 3: Theoretical Elemental Composition of this compound This table shows the calculated mass percentages of the constituent elements in the compound.

ElementMolecular FormulaTheoretical Composition (%)
Carbon (C)C₁₂H₁₇NO₂69.54%
Hydrogen (H)8.27%
Nitrogen (N)6.76%
Oxygen (O)15.44%

Chirality is a molecular property where a molecule is non-superimposable on its mirror image. americanpharmaceuticalreview.com The compound this compound is achiral as it does not possess any stereogenic centers (e.g., a carbon atom bonded to four different groups). Therefore, it exists as a single structure, not as a pair of enantiomers. Consequently, chiral analysis is not applicable to this compound itself.

However, in syntheses involving related but chiral benzamides, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a critical technique. csfarmacie.czsigmaaldrich.com CSPs create a chiral environment within the HPLC column that allows for the differential interaction with each enantiomer, resulting in their separation. csfarmacie.cz For example, CSPs have been successfully used to resolve the enantiomers of related chiral compounds like N-(1-phenylethyl)benzamide. mdpi.com This technique is essential in pharmaceutical development to determine the enantiomeric excess (e.e.) and ensure the stereochemical purity of a chiral drug substance. americanpharmaceuticalreview.com

Compound Index

Crystallographic Analysis and Solid State Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is essential for determining the molecular structure, conformation, and the nature of intermolecular interactions in the solid state.

SCXRD analysis allows for the unambiguous determination of the molecular structure of N-(3-ethoxypropyl)benzamide. While specific crystallographic data for the title compound is not publicly available in the search results, a single-crystal X-ray diffraction study has been noted for the related compound, 2-Amino-N-(3-ethoxypropyl)benzamide. cymitquimica.com Generally, such studies provide detailed information on bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. The benzamide (B126) group, consisting of a benzene (B151609) ring attached to an amide functional group, and the flexible 3-ethoxypropyl chain are key structural features. The conformation of the ethoxypropyl chain, in particular, can vary significantly, adopting specific arrangements to maximize favorable intermolecular interactions within the crystal.

Table 1: Representative Crystallographic Data Parameters This table illustrates the type of data obtained from a single-crystal X-ray diffraction study. The values are hypothetical and serve as an example.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z4

Note: This data is illustrative and not actual data for this compound.

The crystal structure of this compound is stabilized by a network of intermolecular interactions. The amide group is a key participant in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. These hydrogen bonds can link molecules into chains, dimers, or more complex three-dimensional networks.

Powder X-ray Diffraction (PXRD) and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. rigaku.comresearchgate.net

PXRD patterns serve as a "fingerprint" for a specific crystalline solid. units.it Each crystalline form of a compound will produce a unique diffraction pattern characterized by a specific set of peak positions and intensities. rigaku.comgoogle.com By comparing the PXRD pattern of a sample to a reference pattern, one can identify the crystalline form present. rigaku.com The technique can also be used to distinguish between crystalline and amorphous (non-crystalline) states of a substance. Amorphous materials lack long-range order and therefore produce a broad halo in their PXRD pattern instead of sharp peaks. units.it The presence of multiple crystalline forms, or polymorphs, is a common phenomenon in pharmaceutical compounds and can significantly impact their physical and chemical properties. researchgate.netmdpi.com

The stability of different polymorphic forms can be investigated under various conditions, such as temperature and humidity. researchgate.net Techniques like differential scanning calorimetry (DSC) can be used in conjunction with PXRD to study phase transitions between polymorphs. rigaku.com A phase transition is indicated by a thermal event in the DSC thermogram, and PXRD can be used to identify the crystal form before and after the transition. These studies are crucial for determining the most stable polymorphic form of a compound under specific storage and processing conditions, which is a critical aspect of pharmaceutical development. esrf.fr

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of compounds like N-(3-ethoxypropyl)benzamide at the electronic level. These methods, particularly Density Functional Theory (DFT), provide insights into electronic structure, spectroscopic properties, and molecular geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), can predict a range of properties.

Studies on various benzamide (B126) derivatives have demonstrated that DFT is effective in calculating frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. sci-hub.senih.gov For instance, research on novel N-substituted benzamides showed that the introduction of different alkyl and aryl groups significantly influences the HOMO-LUMO energy gap. sci-hub.senih.gov It is expected that the ethoxypropyl group in this compound would act as an electron-donating group, influencing the electron density on the benzamide core.

Furthermore, DFT calculations are used to predict spectroscopic properties. For example, in a study of 4-ethoxy-2,3-difluoro benzamide, DFT was used to calculate the theoretical FT-IR and FT-Raman spectra, which showed good agreement with experimental data. A similar approach for this compound would allow for the assignment of vibrational modes and a deeper understanding of its spectroscopic signature.

Theoretical calculations on other benzamide derivatives have also been used to determine properties like dipole moment and absorption spectra. sci-hub.senih.gov The calculated electronic and dielectric properties, such as the band gap, can indicate potential applications in materials science. researchgate.net

Table 1: Representative DFT-Calculated Properties for Benzamide Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Basis Set
Benzamide-6.724-1.0715.65B3LYP/6-31G(d,p)
N-benzhydryl benzamide-6.44-1.065.37B3LYP/6-31G(d,p)
N,N-diphenethyl benzamide-6.22-0.775.44B3LYP/6-31G(d,p)

Data sourced from a benchmark study on benzamide derivatives and is intended to be representative. sci-hub.se

The conformational landscape of this compound is expected to be complex due to the flexible N-(3-ethoxypropyl) side chain and the rotational barrier around the amide C-N bond. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

Studies on various amides have shown that the amide bond has a partial double bond character, leading to a significant rotational barrier. msu.edu This can result in the existence of cis and trans conformers with respect to the substituents on the amide bond. For N-substituted benzamides, the orientation of the N-alkyl group relative to the carbonyl group is a key conformational feature. tandfonline.com

The flexible ethoxypropyl chain introduces additional degrees of freedom. The torsion angles around the C-C and C-O bonds in this chain will determine its spatial orientation. Energy minimization calculations, typically performed using DFT or molecular mechanics, would be necessary to identify the global minimum energy conformation and other low-energy conformers. A potential energy surface scan can be performed by systematically rotating specific dihedral angles to map out the conformational space and identify stable isomers and the transition states connecting them. mdpi.com

The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insight into the reactive sites of a molecule. For benzamide derivatives, the HOMO is typically localized on the benzene (B151609) ring and the amide group, while the LUMO is often distributed over the carbonyl group and the aromatic ring. sci-hub.senih.gov In this compound, the electron-donating nature of the ethoxypropyl group would likely raise the energy of the HOMO.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atom of the carbonyl group and the oxygen of the ethoxy group would be expected to be regions of high negative potential, while the amide proton and aromatic protons would be regions of positive potential.

Analysis of the charge distribution using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative measures of the atomic charges, revealing the effects of the substituents on the electronic environment of the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.

The conformation and behavior of this compound can be significantly influenced by its environment. MD simulations can be used to model the molecule in the gas phase, in various solvents (e.g., water, ethanol), or in complex biological environments. pensoft.net

In a polar solvent like water, the polar amide group and the ether oxygen would be expected to form hydrogen bonds with solvent molecules. These interactions would influence the conformational preferences of the flexible side chain. MD simulations can track the formation and breaking of these hydrogen bonds and analyze the solvation shell around different parts of the molecule. The Conductor-like Polarizable Continuum Model (CPCM) is a computational method that can be used to approximate the effects of a solvent on the properties of a molecule. fcien.edu.uy

MD simulations are particularly useful for exploring the conformational flexibility of molecules like this compound. By simulating the molecule at a given temperature, one can observe the transitions between different conformational states and the fluctuations around equilibrium geometries.

A key aspect to analyze would be the rotation around the amide C-N bond and the bonds within the ethoxypropyl side chain. The rotational barrier of the amide bond in benzamides is known to be significant, typically in the range of 15-23 kcal/mol, which can lead to distinct conformers that are stable on the NMR timescale at room temperature. msu.edufcien.edu.uy MD simulations can be used to calculate the free energy profile for rotation around these bonds, providing quantitative estimates of the rotational barriers. Analysis of the trajectory from an MD simulation can reveal the preferred dihedral angles and the extent of conformational sampling for each rotatable bond.

In Silico Reaction Pathway Elucidation

Computational chemistry offers a powerful lens for understanding the intricate mechanisms of chemical reactions. In the context of this compound, in silico studies, although not extensively reported for this specific molecule, can be extrapolated from research on similar amide bond formations. These theoretical investigations provide insights into reaction pathways, the structures of transient intermediates, and the energy landscapes that govern these transformations.

Computational Modeling of Amidation and Derivatization Mechanisms

The synthesis of this compound typically involves the condensation of benzoic acid or its derivatives with 3-ethoxypropan-1-amine. Computational modeling, primarily using Density Functional Theory (DFT), is a key tool for elucidating the mechanisms of such amidation reactions. nih.govresearchgate.netmdpi.com These models can simulate the reaction at the atomic level, providing a step-by-step view of bond formation and cleavage.

One common pathway for amidation is the direct condensation of a carboxylic acid and an amine. Theoretical studies on analogous systems, such as the reaction between benzoic acid and various amines, suggest a mechanism that can be catalyzed by acids or assisted by coupling agents. nih.govresearchgate.net DFT calculations can model the initial formation of an adduct between the carboxylic acid and the amine. nih.gov Subsequent steps, including proton transfer and the elimination of a water molecule to form the amide bond, can also be computationally mapped. mdpi.com

For instance, in a related study on the TiCl4-mediated synthesis of amides from carboxylic acids and amines, it was proposed that the reaction could proceed through the formation of an acyl chloride intermediate. nih.gov Computational models can help verify such hypotheses by calculating the energies of the proposed intermediates and transition states.

Furthermore, computational models are invaluable for understanding the derivatization of benzamides. For example, the functionalization of the N-alkyl group can be investigated. DFT calculations have been employed to study the C(sp³)–H amination at the N-α position of secondary benzamides, revealing potential radical-based mechanisms. rsc.org While not directly involving this compound, these studies provide a framework for predicting the reactivity of its N-propyl chain under various conditions.

The following table summarizes representative computational approaches used in studying amidation reactions relevant to the synthesis of this compound.

Computational MethodSystem StudiedKey Findings
Density Functional Theory (DFT)TiCl4-mediated amidation of benzoic acid and aniline (B41778) nih.govProposed a mechanism involving a pyridinium (B92312) carboxylate and a titanium adduct, with the potential for an acyl chloride intermediate.
DFT (B3LYP/6-31++G(d,p))Acid-catalyzed decarboxylation of salicylic (B10762653) acids researchgate.netRevealed that protonation significantly lowers the reaction energy barrier, a principle applicable to acid-catalyzed amidation.
DFTRh(III)-catalyzed reaction of N-methylbenzamide acs.orgElucidated a complex cascade mechanism involving C-H activation and C-C/C-N bond formation, showcasing the power of in silico methods for complex reactions.
DFTAl2O3 catalyzed transamidation of secondary amides rsc.orgModeled the reaction profile, identifying transition states and demonstrating the influence of the catalyst on the reaction pathway.

Transition State Characterization and Reaction Barrier Calculations

A cornerstone of computational reaction mechanism studies is the characterization of transition states (TS) and the calculation of the associated energy barriers. The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure determines the kinetic feasibility of a reaction pathway.

For the formation of this compound from benzoic acid and 3-ethoxypropan-1-amine, several transition states can be computationally identified. The initial approach of the amine to the carboxylic acid, the proton transfer steps, and the final dehydration to form the amide bond each proceed through distinct transition states.

Calculations on similar systems provide insight into the expected energy barriers. For example, DFT studies on the acid-catalyzed hydrolysis of benzamide, the reverse reaction of its formation, have been used to understand the stability of transition states. researchgate.netcdnsciencepub.com These studies suggest that the rate-determining step in acid-catalyzed amide hydrolysis is the formation of a tetrahedral intermediate from the O-protonated substrate. researchgate.net This implies that in the corresponding amidation, the breakdown of a similar tetrahedral intermediate would be a key energetic hurdle.

In a computational study of the alkenylation of N-alkyl benzamides, the energy barrier for a hydrogen atom transfer (HAT) process was calculated to be 22.0 kcal/mol, while a subsequent radical-radical coupling was found to be more kinetically favorable (7.1 kcal/mol) than a fragmentation process (9.1 kcal/mol). rsc.org These types of calculations are crucial for predicting which of several possible reaction pathways is most likely to occur.

The table below presents representative calculated reaction barriers for steps in amidation and related reactions, illustrating the kind of data that can be obtained from computational studies.

Reaction StepSystemComputational MethodCalculated Activation Energy (kcal/mol)
Second C-H bond activationCo-mediated dimerization of benzamides nih.govB3LYP-D3BJ/BS132.8
C-C couplingCo-mediated dimerization of benzamides nih.govB3LYP-D3BJ/BS132.6
Hydrogen Atom Transfer (HAT)Alkenylation of N-alkyl benzamides rsc.orgDFT22.0
Acid-catalyzed decarboxylationSalicylic acids researchgate.netB3LYP/6-31++G(d,p)20.93 (in water)
C-N bond formation/amide dissociationMn-catalyzed aminolysis of ester mdpi.comDFT30.2

These theoretical values, while not specific to this compound, provide a quantitative basis for understanding the kinetics of its formation and potential side reactions. By comparing the activation energies of different pathways, chemists can predict reaction outcomes and design more efficient synthetic routes.

Chemical Reactivity and Derivatization Studies

Functionalization of the Benzamide (B126) Moiety

The benzamide portion of the molecule consists of an aromatic ring and an amide linkage, both of which can be targeted for chemical modification.

The benzene (B151609) ring of the benzamide is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. minia.edu.egmasterorganicchemistry.comlibretexts.org The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the N-(3-ethoxypropyl)carboxamide substituent. The amide group is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl, which reduces the electron density of the aromatic ring. However, the nitrogen atom's lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions that could be applied to N-(3-ethoxypropyl)benzamide include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the meta position due to the deactivating effect of the amide group under strongly acidic conditions where the nitrogen can be protonated. However, under different conditions, ortho and para nitration can be achieved. The subsequent reduction of the nitro group can yield an amino derivative, such as 3-amino-N-(3-ethoxypropyl)benzamide. scbt.comguidechem.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com This reaction is expected to yield a mixture of ortho and para halogenated products.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, respectively, using an acyl halide or alkyl halide with a Lewis acid catalyst. minia.edu.egmasterorganicchemistry.com These reactions are generally less effective on strongly deactivated rings, and the amide nitrogen can coordinate with the Lewis acid, further reducing reactivity.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions on this compound
ReactionReagentsExpected Major Product(s)Reference Principle
NitrationHNO₃, H₂SO₄N-(3-ethoxypropyl)-3-nitrobenzamide libretexts.org
BrominationBr₂, FeBr₃2-bromo-N-(3-ethoxypropyl)benzamide and 4-bromo-N-(3-ethoxypropyl)benzamide masterorganicchemistry.com
SulfonationSO₃, H₂SO₄This compound-3-sulfonic acid masterorganicchemistry.com
Friedel-Crafts AcylationRCOCl, AlCl₃Low yield expected due to deactivation minia.edu.eg

The nitrogen atom of the amide group in this compound is a site for potential modification, although its reactivity is tempered by the delocalization of its lone pair into the adjacent carbonyl group. Nevertheless, reactions such as N-alkylation or N-acylation can occur under specific conditions. Deprotonation of the amide N-H with a strong base would be required to generate a more nucleophilic species. Research on related benzamides shows that the amide nitrogen can be substituted with various groups. For instance, reactions can lead to the formation of N-phosphorylated benzamides, demonstrating that the N-H bond can be replaced with a new bond to a heteroatom. mdpi.com Such modifications can significantly alter the electronic and steric properties of the amide linkage.

Transformations Involving the Ethoxypropyl Chain

The ethoxypropyl side chain provides additional opportunities for derivatization, primarily at the ether linkage and the terminal end of the alkyl chain.

Ethers are generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orgwikipedia.org The cleavage of the ether bond in this compound would proceed via nucleophilic substitution. The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group. masterorganicchemistry.comlibretexts.org The subsequent step depends on the nature of the carbon atoms attached to the oxygen.

In the case of the ethoxypropyl group, both carbons are primary. Therefore, the cleavage is expected to follow an SN2 mechanism, where a halide ion (I⁻ or Br⁻) attacks the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org

The reaction would likely yield two main products:

Attack at the ethyl group: N-(3-hydroxypropyl)benzamide and ethyl halide.

Attack at the propyl group: N-(3-halopropyl)benzamide and ethanol.

The exact product distribution can depend on reaction conditions, but attack at the less hindered ethyl group is often favored.

Table 2: Predicted Products of Ether Cleavage of this compound
ReagentMechanismPotential ProductsReference Principle
Excess HBrSN2N-(3-bromopropyl)benzamide and Ethanol; N-(3-hydroxypropyl)benzamide and Ethyl bromide libretexts.orgyoutube.com
Excess HISN2N-(3-iodopropyl)benzamide and Ethanol; N-(3-hydroxypropyl)benzamide and Ethyl iodide masterorganicchemistry.comlibretexts.org

The terminal methyl group of the ethoxypropyl chain is a non-activated C-H bond, making its selective functionalization challenging. Such transformations typically require radical-based reactions, which can lack selectivity. For instance, free-radical halogenation could introduce a halogen at various positions along the alkyl chain. More sophisticated C-H activation methods might offer a route to selective functionalization, but these are often complex and substrate-dependent. A more practical approach to obtaining derivatives with functionality at this position would likely involve a de novo synthesis starting from an already functionalized C3 building block.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be achieved by modifying the aromatic ring or the side chain, often starting from different precursors. For example, the synthesis of 3-amino-N-(3-ethoxypropyl)benzamide likely involves the nitration of this compound followed by the reduction of the nitro group. scbt.comguidechem.com Other derivatives can be synthesized by starting with a substituted benzoic acid and coupling it with 3-ethoxypropan-1-amine. This standard amide bond formation is a robust method for creating a diverse library of analogs. nanobioletters.com

Several known derivatives highlight the synthetic accessibility of various analogs:

3-ethoxy-N-(3-ethoxypropyl)benzamide: This analog features an additional ethoxy group on the benzamide ring, which would be synthesized from 3-ethoxybenzoic acid. nih.gov

3-ethoxy-N-(3-formamidopropyl)benzamide: This derivative contains a formamide group on the side chain, suggesting a modification of the terminal amine of the precursor before coupling with the benzoic acid derivative. nih.gov

Table 3: Selected Analogs and Derivatives of this compound
Compound NameMolecular FormulaKey Structural ModificationPlausible Synthetic Route
3-amino-N-(3-ethoxypropyl)benzamideC₁₂H₁₈N₂O₂Amino group at position 3 of the benzene ringNitration of this compound followed by reduction
3-ethoxy-N-(3-ethoxypropyl)benzamideC₁₄H₂₁NO₃Ethoxy group at position 3 of the benzene ringAmide coupling of 3-ethoxybenzoic acid and 3-ethoxypropan-1-amine
3-ethoxy-N-(3-formamidopropyl)benzamideC₁₃H₁₈N₂O₃Formamide group on the propyl chainAmide coupling of 3-ethoxybenzoic acid and N-(3-aminopropyl)formamide

Table of Mentioned Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
3-amino-N-(3-ethoxypropyl)benzamide
N-(3-ethoxypropyl)-3-nitrobenzamide
2-bromo-N-(3-ethoxypropyl)benzamide
4-bromo-N-(3-ethoxypropyl)benzamide
This compound-3-sulfonic acid
N-(3-hydroxypropyl)benzamide
Ethyl halide (bromide/iodide)
N-(3-halopropyl)benzamide (bromo/iodo)
Ethanol
3-ethoxy-N-(3-ethoxypropyl)benzamide
3-ethoxy-N-(3-formamidopropyl)benzamide
3-ethoxybenzoic acid
3-ethoxypropan-1-amine
N-(3-aminopropyl)formamide

Structure-Property Relationship Studies within Series of Related Compounds

No dedicated structure-property relationship studies for a series of compounds directly related to this compound were identified. In the broader field of medicinal chemistry, structure-activity relationship (SAR) studies of benzamide derivatives are common. These studies systematically modify the structure of a lead compound and evaluate the effect of these changes on its biological activity or physicochemical properties.

Exploration of Diverse Chemical Scaffolds Incorporating the this compound Unit

The scientific literature does not currently provide examples of diverse chemical scaffolds that specifically incorporate the this compound unit. The development of new chemical entities often involves incorporating known pharmacophores or structural motifs into larger, more complex molecules to achieve desired therapeutic effects. While the benzamide group itself is a common feature in many pharmaceutical compounds, the specific this compound moiety does not appear to be a widely explored building block in the design of new chemical scaffolds.

This compound as a Chemical Intermediate in Complex Molecule Synthesis

There is no available evidence in the scientific literature to suggest that this compound is commonly used as a chemical intermediate in the synthesis of more complex molecules. The utility of a compound as a synthetic intermediate depends on its reactivity and the presence of functional groups that can be readily transformed. While the amide functionality of this compound could potentially undergo various chemical reactions, no specific examples of its use in multi-step synthetic sequences have been documented.

Applications in Advanced Materials Science and Catalysis Research

Role as a Ligand in Coordination Chemistry

The coordination chemistry of amide-containing ligands is a significant area of research due to the diverse structures and properties of the resulting metal complexes. researchgate.net N-(3-ethoxypropyl)benzamide, with its multiple potential donor sites—the amide nitrogen, the amide oxygen, and the ether oxygen—can act as a versatile ligand for various metal centers.

The synthesis of metal complexes involving benzamide-type ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. While specific studies on this compound are not extensively documented, the general methodology can be inferred from related benzamide (B126) compounds. For instance, metal complexes of 2,2′-dithiobisbenzamide (DTBA) have been synthesized and characterized using a range of analytical and spectroscopic techniques. researchgate.netresearchgate.net

The characterization of these complexes is crucial to determine their structure and properties. Standard techniques include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O and N-H of the amide). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the ligand's structure and can indicate complex formation through chemical shift changes. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which helps in determining its geometry. researchgate.net

Elemental Analysis: To confirm the stoichiometry of the synthesized complexes. researchgate.net

X-ray Diffraction: To determine the precise three-dimensional structure of crystalline complexes. mdpi.com

Table 1: General Techniques for Synthesis and Characterization of Benzamide-Metal Complexes
TechniquePurposeTypical Observations for Benzamide Ligands
SynthesisFormation of the metal-ligand complexReaction of the benzamide derivative with a metal salt (e.g., RuCl₃, Ni(NO₃)₂) in a solvent like ethanol, often followed by precipitation. researchgate.net
FTIR SpectroscopyIdentify ligand binding sitesShift in C=O or N-H stretching frequencies, and appearance of new M-N or M-O bands. researchgate.netmdpi.com
NMR SpectroscopyConfirm ligand structure in the complexDownfield shifts of NH protons upon coordination. researchgate.net
UV-Visible SpectroscopyDetermine electronic properties and geometryObservation of d-d transitions and charge transfer bands characteristic of the metal's coordination environment. tandfonline.com
Elemental AnalysisDetermine stoichiometryMatching of experimental C, H, N percentages with calculated values for the proposed formula. researchgate.net

This compound possesses several potential donor atoms, allowing for various coordination modes. Amide ligands can coordinate to a metal center through the carbonyl oxygen (a hard donor) or the amide nitrogen (a softer donor). The choice of coordination site often depends on the nature of the metal ion. Furthermore, the ethoxy group's oxygen atom and the amide nitrogen can potentially bind to the same metal center, forming a stable chelate ring. This would classify this compound as a bidentate N,O-donor ligand. Such bidentate ligands are of significant interest in coordination chemistry as they can enhance the stability and influence the reactivity of the metal complex. mdpi.com

For example, studies on N-(diisopropylphosphanyl)benzamide have classified it as a bidentate hybrid P,O-ligand. mdpi.com In the case of 2,2′-dithiobisbenzamide complexes, IR data has suggested coordination occurs through the nitrogen atom rather than the oxygen of the amide group. researchgate.net The specific coordination mode of this compound would similarly be influenced by the metal ion, reaction conditions, and steric factors.

Table 2: Potential Coordination Modes of this compound
Coordination ModeDonor AtomsDescription
MonodentateAmide OxygenThe ligand binds to the metal center solely through the carbonyl oxygen atom.
MonodentateAmide NitrogenThe ligand coordinates to the metal through the nitrogen atom of the amide group.
Bidentate (Chelating)Amide Oxygen and Ether OxygenThe ligand forms a chelate ring by coordinating through both the carbonyl oxygen and the ether oxygen of the ethoxypropyl chain.
Bidentate (Chelating)Amide Nitrogen and Ether OxygenThe ligand forms a chelate ring by coordinating through the amide nitrogen and the ether oxygen.
BridgingVariousThe ligand links two or more metal centers, for example, by coordinating through the amide oxygen to one metal and the ether oxygen to another.

Integration into Polymeric Systems

Amide-containing polymers are a cornerstone of materials science, with well-known examples including nylons and aramids. rsc.org The introduction of specific N-substituted benzamide moieties like this compound into polymer structures can be a strategy to fine-tune material properties.

While direct polymerization of this compound has not been reported, its structure is amenable to incorporation into polymers. By introducing polymerizable groups (e.g., vinyl, acrylate, or epoxide functionalities) onto the benzamide structure, it could serve as a functional monomer. The synthesis of polymers from bio-based monomers containing amide groups is a growing field, highlighting the versatility of the amide functionality in polymer design. rsc.orgrsc.org For example, high molecular weight poly(p-benzamide)s have been synthesized from para-amino acid ester derivatives. acs.org A suitably functionalized this compound could be copolymerized with other monomers to create materials with tailored properties.

The incorporation of this compound units into a polymer backbone or as side chains could significantly influence the final material's properties.

Hydrogen Bonding: The secondary amide group (N-H) can act as a hydrogen bond donor, while the carbonyl (C=O) and ether (C-O-C) oxygens can act as acceptors. These interactions can enhance intermolecular forces, potentially increasing the polymer's modulus, strength, and thermal stability. rsc.orgnih.gov

Flexibility and Glass Transition Temperature (Tg): The flexible ethoxypropyl side chain could act as an internal plasticizer, increasing segmental motion and lowering the polymer's glass transition temperature (Tg). nih.gov This can make the resulting material less brittle.

Solubility: The presence of the ether linkage and the balance of hydrophobic (benzoyl) and hydrophilic (amide, ether) parts would affect the polymer's solubility in various solvents. nih.gov

The architectural design—whether the units are part of the main chain or side chains, and their distribution in copolymers (random vs. block)—would be critical in determining the final properties. rsc.org For instance, studies on poly(N-substituted acrylamide)s have shown that polymer architecture has a profound effect on thermoresponsive properties. rsc.org

Table 3: Predicted Influence of this compound Units on Polymer Properties
Structural FeaturePotential Effect on Polymer PropertyRationale
Benzamide GroupIncreased thermal stability, higher modulusRigid aromatic ring and potential for strong intermolecular hydrogen bonding. rsc.org
Ethoxypropyl ChainLowered glass transition temperature (Tg), increased flexibilityThe flexible alkyl-ether chain increases free volume and allows for greater segmental motion. nih.govnih.gov
Ether LinkageModified solubility, potential for metal ion coordinationThe polar ether group can interact with solvents and act as a weak coordination site.
Overall StructureTunable amphiphilicityCombination of hydrophobic (aromatic ring, alkyl chain) and hydrophilic (amide, ether) components.

Contributions to Catalytic Systems

Metal-ligand cooperation is a key principle in modern catalysis, where the ligand is not merely a spectator but plays an active role in the catalytic cycle. virginia.eduacs.org Benzamide-based ligands can create metal complexes that are effective catalysts for various organic transformations.

Research on metal complexes of 2,2′-dithiobisbenzamide (DTBA) has demonstrated their effectiveness as catalysts for the oxidation of benzyl alcohol to benzaldehyde. researchgate.netresearchgate.net The study found that the metal complexes were significantly more effective than the free ligand, and no reaction occurred in the absence of the catalyst. researchgate.net This indicates that the coordination of the benzamide ligand to the metal center is crucial for catalytic activity. The electronic and steric environment provided by the ligand tunes the reactivity of the metal.

By analogy, a metal complex featuring this compound as a ligand could also exhibit catalytic properties. The N-alkylation of benzamides with alcohols using cobalt-nanocatalysts is another example of catalysis involving amide functionalities. researchgate.net The specific nature of the this compound ligand—its donor strength, steric bulk, and potential for chelation—would influence the performance of the resulting catalyst system. The field of oxidation catalysis, in particular, has seen significant progress through the design of new ligands that stabilize metal centers and facilitate redox processes. researchgate.net

Table 4: Catalytic Activity of Ruthenium-DTBA Complexes in Benzyl Alcohol Oxidation researchgate.net
CatalystCo-oxidantProductYield (%)
[Ru(DTBA)(PPh₃)₂Cl₂]NMOBenzaldehyde70
[Ru(DTBA)(Phen)₂Cl₂]NMOBenzaldehyde65
[Ru(DTBA)(Py)₂Cl₂]NMOBenzaldehyde68
DTBA (ligand only)NMOBenzaldehyde0
NoneNMOBenzaldehyde0

*DTBA = 2,2′-dithiobisbenzamide; NMO = N-methylmorpholine-N-oxide; PPh₃ = Triphenylphosphine; Phen = 1,10-Phenanthroline; Py = Pyridine

Use in Organocatalysis or Transition Metal Catalysis (e.g., as a ligand, co-catalyst)

There is currently no available scientific literature detailing the application of this compound as a ligand or co-catalyst in either organocatalysis or transition metal catalysis. Searches of chemical databases and scholarly articles did not yield any instances of this compound being utilized to facilitate or enhance catalytic reactions.

Mechanistic Studies of Catalytic Cycles Involving the Compound

Consistent with the lack of documented applications in catalysis, there are no published mechanistic studies of catalytic cycles that involve this compound. The role of this specific compound in the elementary steps of a catalytic process has not been a subject of investigation in the available scientific literature.

Future Directions in N 3 Ethoxypropyl Benzamide Research

Emerging Synthetic Methodologies and Automation

The synthesis of N-(3-ethoxypropyl)benzamide, traditionally achieved through standard amidation reactions, is set to be revolutionized by emerging methodologies focusing on efficiency, sustainability, and automation. Future research will likely concentrate on the development of novel catalytic systems that offer higher yields and milder reaction conditions, moving away from stoichiometric reagents.

One promising area is the application of flow chemistry and automated synthesis platforms. These systems, which utilize technologies like open-source hardware (e.g., RAMPS) and software (e.g., Python), enable precise control over reaction parameters, leading to improved reproducibility and scalability. daneshyari.com The automation of the synthesis process can significantly accelerate the production of this compound and its analogues for further study. daneshyari.com

Furthermore, alternative synthetic strategies are being explored. For instance, direct Friedel-Crafts-type carboxamidation of aromatic rings using accessible reagents like cyanoguanidine in the presence of a Brønsted superacid presents a novel route to primary benzamides. nih.gov Adapting such methods for N-substituted benzamides could provide a more direct and atom-economical synthesis of the target compound.

Table 1: Comparison of Synthetic Methodologies for Benzamide (B126) Synthesis

Methodology Advantages Disadvantages Potential for this compound
Traditional Batch Synthesis Well-established procedures Often requires harsh conditions, stoichiometric reagents, labor-intensive Current standard method
Automated Flow Chemistry High reproducibility, scalability, precise control, potential for library synthesis Higher initial equipment cost High potential for rapid optimization and production
Novel Friedel-Crafts Routes High atom economy, use of inexpensive starting materials May require superacidic conditions, regioselectivity can be a challenge Promising for developing more direct synthetic pathways

Advanced Characterization Techniques and Data Science Integration

A thorough understanding of the structural and physicochemical properties of this compound is fundamental. While standard techniques like NMR and IR spectroscopy are routinely used, the future lies in the application of more advanced characterization methods. Techniques such as X-ray diffraction (XRD) can provide definitive structural elucidation in the solid state. mdpi.com

Microscopic techniques are also becoming increasingly important for material characterization. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can offer insights into the morphology and microstructure of solid forms of this compound or its composite materials. researchgate.netmdpi.com Atomic Force Microscopy (AFM) can be used to probe surface topography at the nanoscale. researchgate.net

The integration of these advanced techniques with data science will be a key driver of future research. The large and complex datasets generated by modern analytical instruments can be processed using machine learning algorithms to identify subtle correlations between structure and properties. This approach can accelerate the discovery of new derivatives with desired characteristics.

Table 2: Advanced Characterization Techniques for this compound

Technique Information Obtained Relevance to this compound
X-ray Diffraction (XRD) Crystal structure, polymorphism Definitive solid-state structure, understanding intermolecular interactions
Scanning Electron Microscopy (SEM) Surface morphology, microstructure Characterizing solid forms, composites, or formulated products
Transmission Electron Microscopy (TEM) Internal structure, particle size and shape Analysis of nanostructured derivatives or formulations
Atomic Force Microscopy (AFM) Nanoscale surface topography Probing surface properties and interactions at the molecular level
Dynamic Light Scattering (DLS) Particle size distribution in solution Characterizing aggregation behavior or nanoparticle formulations

Expanding the Scope of Chemical Reactivity and Derivatization

Future research will undoubtedly focus on exploring the chemical reactivity of this compound to create a diverse library of new derivatives. The core structure offers several sites for modification, including the benzene (B151609) ring, the amide linkage, and the ethoxypropyl side chain.

Electrophilic aromatic substitution on the benzamide ring can introduce a variety of functional groups, leading to compounds such as 3-amino-N-(3-ethoxypropyl)benzamide. scbt.com The reactivity of the amide N-H bond can also be exploited. For instance, benzamides can react with dehydrating agents to form the corresponding nitriles. noaa.gov

Furthermore, modifications to the side chain could be explored. For example, the ether linkage could potentially be cleaved or modified, or the terminal ethyl group could be replaced with other alkyl or functional groups. This derivatization will be crucial for fine-tuning the compound's properties for specific applications.

Theoretical Chemistry Advancements and Predictive Modeling

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. Density Functional Theory (DFT) is a particularly useful method for studying benzamide derivatives. researchgate.netresearchgate.net

Future theoretical studies on this compound could include:

Conformational Analysis : To determine the most stable three-dimensional structures of the molecule.

Spectroscopic Prediction : Calculating theoretical NMR, IR, and Raman spectra to aid in the interpretation of experimental data. researchgate.net

Reactivity Prediction : Modeling reaction mechanisms and predicting the sites most susceptible to electrophilic or nucleophilic attack.

Property Prediction : Calculating electronic properties such as the HOMO-LUMO energy gap, which relates to chemical reactivity and stability. uokerbala.edu.iq

These predictive models can significantly reduce the time and resources required for experimental studies by allowing researchers to screen potential derivatives and reaction pathways in silico.

Table 3: Applications of Theoretical Modeling in this compound Research

Modeling Technique Predicted Properties Significance
Density Functional Theory (DFT) Molecular geometry, vibrational frequencies, electronic structure (HOMO/LUMO), reaction energies Accurate prediction of structure, spectra, and reactivity to guide synthesis and characterization
Molecular Dynamics (MD) Conformational dynamics, intermolecular interactions, solvent effects Understanding behavior in different environments and aggregation properties
Quantitative Structure-Property Relationship (QSPR) Correlation of structural features with physicochemical properties Predictive tool for designing new derivatives with targeted properties

Potential for New Applications in Niche Chemical Fields

While avoiding prohibited topics, research into this compound and its derivatives can open doors to applications in several specialized areas of chemistry.

Materials Science : Benzamides are known to form supramolecular structures through hydrogen bonding. utwente.nl this compound could serve as a building block for novel supramolecular polymers, liquid crystals, or gels with unique physicochemical properties.

Coordination Chemistry : The amide oxygen and potentially other functional groups introduced through derivatization could act as ligands for metal ions. This could lead to the development of new coordination complexes with interesting catalytic or material properties. Amido-substituted phosphines, for example, are known to act as hybrid P,O-ligands. mdpi.com

Organic Synthesis : The compound can serve as a versatile intermediate for the synthesis of more complex molecules. The functional groups present offer handles for a variety of chemical transformations.

The exploration of these niche applications will rely on a synergistic approach, combining advanced synthesis, characterization, and theoretical modeling to design and create new functional molecules based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for N-(3-ethoxypropyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a benzoyl chloride derivative with a 3-ethoxypropylamine precursor under nucleophilic acyl substitution conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Catalyst use : Triethylamine or DMAP may be added to accelerate the reaction .
    Post-synthesis purification employs column chromatography or recrystallization, monitored via TLC/HPLC .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the ethoxypropyl chain and benzamide backbone .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) resolve bond angles and torsional strain in the amide linkage .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C12H17NO2\text{C}_{12}\text{H}_{17}\text{NO}_2, MW = 207.27 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or torsion angles often arise from polymorphism or solvent inclusion. Strategies include:

  • SHELX refinement : Use SHELXL for high-resolution data to refine anisotropic displacement parameters and validate hydrogen bonding networks .
  • Twinned data analysis : Apply SHELXD/SHELXE pipelines to deconvolute overlapping diffraction patterns .
  • Comparative studies : Cross-reference with structurally analogous benzamides (e.g., 3-chloro-N-phenylbenzamide) to identify systematic errors .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in biological contexts?

  • Functional group modulation : Replace the ethoxy group with methoxy or hydroxypropyl chains to assess polarity effects on bioactivity .
  • Docking simulations : Use AutoDock Vina to predict binding affinities with targets like PARP-1 or viral proteases .
  • In vitro assays : Dose-response curves (IC50_{50}) in cell lines quantify potency, while selectivity is tested against off-target enzymes .

Q. What methodological approaches address low yields in multi-step syntheses of this compound derivatives?

  • Flow chemistry : Continuous reactors improve mixing and heat transfer for intermediates prone to degradation .
  • Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura cross-coupling steps to enhance efficiency .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

Data Analysis and Mechanistic Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

  • DFT calculations : Gaussian 09 simulations assess electron density at the amide carbonyl, predicting susceptibility to hydrolysis or alkylation .
  • Molecular dynamics : NAMD simulations model solvent interactions (e.g., water/DMSO) to evaluate stability .
  • QSPR models : Correlate Hammett constants (σ\sigma) of substituents with reaction rates .

Q. What strategies validate conflicting bioassay results for this compound’s antimicrobial activity?

  • Dose normalization : Re-evaluate MIC values using standardized inoculum sizes (e.g., 1×1051 \times 10^5 CFU/mL) .
  • Metabolomic profiling : LC-MS/MS identifies metabolite interference (e.g., serum proteins) in cell-based assays .
  • Positive controls : Compare with known antimicrobial benzamides (e.g., 3-amino-2-hydroxy-N-isopropyl-N-methylbenzamide) to calibrate assay sensitivity .

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